molecular formula C19H13BrN4O2S B11569539 7-[(4-bromobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one

7-[(4-bromobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B11569539
M. Wt: 441.3 g/mol
InChI Key: ALUURAWUNAHDSC-UHFFFAOYSA-N
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Description

7-[(4-bromobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes a bromobenzyl group, a sulfanyl linkage, and a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-bromobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of p-bromotoluene with bromine to form p-bromobenzyl bromide This intermediate is then reacted with thiourea to introduce the sulfanyl group The resulting compound undergoes cyclization with appropriate reagents to form the pyrimidopyrimidine core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-bromobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(4-bromobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-[(4-bromobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-chlorobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one
  • 7-[(4-methylbenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one
  • 7-[(4-fluorobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one

Uniqueness

The presence of the bromobenzyl group in 7-[(4-bromobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding interactions. These features distinguish it from similar compounds and contribute to its specific applications in research and industry .

Properties

Molecular Formula

C19H13BrN4O2S

Molecular Weight

441.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C19H13BrN4O2S/c20-13-8-6-12(7-9-13)11-27-18-21-10-15-16(22-18)23-19(26)24(17(15)25)14-4-2-1-3-5-14/h1-10H,11H2,(H,21,22,23,26)

InChI Key

ALUURAWUNAHDSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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